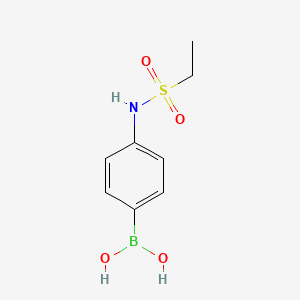

(4-(Ethylsulfonamido)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(ethylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGZKFSYJUXPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674478 | |

| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-62-0 | |

| Record name | B-[4-[(Ethylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of (4-(Ethylsulfonamido)phenyl)boronic Acid: A Guide for Medicinal Chemistry and Drug Development

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

(4-(Ethylsulfonamido)phenyl)boronic acid is a pivotal building block in contemporary drug discovery, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its structure, incorporating both a reactive boronic acid moiety and a hydrogen-bond-donating sulfonamide group, makes it an attractive component for designing molecules with targeted biological activity, including enzyme inhibitors.[3][4] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, grounded in mechanistic understanding and practical, field-proven insights. We will dissect two primary synthetic strategies, offering detailed experimental protocols, purification techniques, and characterization data to empower researchers in its efficient and scalable preparation.

Introduction: The Strategic Value of Sulfonamide-Bearing Boronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis. The incorporation of a sulfonamide functional group onto this scaffold, as seen in this compound, imparts specific physicochemical properties beneficial for drug design. The sulfonamide group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, mimicking the geometry of a peptide bond while offering greater metabolic stability.[5] This unique combination allows for the synthesis of complex molecules with enhanced binding affinities and tailored pharmacological profiles. This guide focuses on equipping researchers with the knowledge to reliably synthesize this key intermediate.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis reveals two primary and strategically distinct pathways for the synthesis of this compound (1 ).

Figure 1: Retrosynthetic analysis of the target molecule.

-

Pathway A (Late-Stage Borylation): This approach involves first constructing the ethanesulfonamide on a halogenated aromatic ring, followed by conversion of the C-X bond (typically C-Br) to a C-B bond. This route is advantageous when the boronic acid moiety is sensitive to the sulfonylation reaction conditions.

-

Pathway B (Early-Stage Borylation): This strategy begins with a commercially available aminophenylboronic acid derivative and forms the sulfonamide bond directly. This is often the more convergent route, but requires careful selection of reaction conditions to protect the boronic acid group.

Pathway A: Synthesis via Late-Stage Borylation

This robust, multi-step pathway begins with the synthesis of an N-aryl sulfonamide precursor, which is subsequently borylated.

Step 1: Synthesis of N-(4-bromophenyl)ethanesulfonamide (2)

The synthesis starts with the reaction between commercially available 4-bromoaniline and ethanesulfonyl chloride.[6][7] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct.

Figure 2: Synthesis of the key sulfonamide precursor.

Experimental Protocol: N-(4-bromophenyl)ethanesulfonamide

-

To a stirred solution of 4-bromoaniline (10.0 g, 58.1 mmol) in dichloromethane (DCM, 150 mL) in an ice-water bath (0 °C), add pyridine (5.6 mL, 69.7 mmol) dropwise.

-

Slowly add a solution of ethanesulfonyl chloride (6.0 mL, 63.9 mmol) in DCM (50 mL) to the mixture over 20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting crude solid from an ethanol/water mixture to afford N-(4-bromophenyl)ethanesulfonamide as a white crystalline solid.

Step 2: Miyaura Borylation to Form the Boronic Ester (4)

The aryl bromide is converted to a boronic ester using a palladium-catalyzed Miyaura borylation reaction. This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the product.[8]

Figure 3: Miyaura borylation of the sulfonamide precursor.

Experimental Protocol: Miyaura Borylation

-

In a Schlenk flask, combine N-(4-bromophenyl)ethanesulfonamide (5.0 g, 18.9 mmol), bis(pinacolato)diboron (5.7 g, 22.7 mmol), and potassium acetate (5.6 g, 56.7 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (100 mL) via cannula, followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 692 mg, 0.95 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the pinacol ester 4 as a white solid.

Step 3: Hydrolysis to this compound (1)

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under mild acidic conditions.

Experimental Protocol: Pinacol Ester Hydrolysis

-

Dissolve the boronic ester 4 (1.0 g, 3.2 mmol) in a mixture of acetone (20 mL) and 1 M HCl (10 mL).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product 1 . Further purification can be achieved by recrystallization.

Pathway B: Synthesis via Direct Sulfonylation

This more convergent pathway involves the direct sulfonylation of 4-aminophenylboronic acid, ideally using its more stable pinacol ester derivative 3 .

Figure 4: Direct sulfonylation of 4-aminophenylboronic acid pinacol ester.

Rationale for Using the Pinacol Ester: Free boronic acids can undergo side reactions under basic conditions, including the formation of boroxine trimers or degradation. The pinacol ester protects the boronic acid moiety, enhancing its stability and simplifying purification.[8]

Experimental Protocol: Direct Sulfonylation

-

Dissolve 4-aminophenylboronic acid pinacol ester (5.0 g, 22.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere and cool to 0 °C.

-

Add triethylamine (3.8 mL, 27.4 mmol) dropwise.

-

Slowly add ethanesulfonyl chloride (2.4 mL, 25.1 mmol) to the solution.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction with the addition of water (50 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

The crude product is the pinacol ester 4 , which can be purified by column chromatography as described in Pathway A.

-

Hydrolyze the purified ester 4 to the final product 1 using the protocol from Pathway A, Step 3.

Purification and Characterization

Purification

A robust method for purifying arylboronic acids involves their conversion to a water-soluble sodium salt.[9]

Protocol: Purification via Salt Formation

-

Dissolve the crude this compound in diethyl ether.

-

Add 1 M NaOH solution and stir. The sodium boronate salt will precipitate or partition into the aqueous layer.

-

Separate the layers and wash the aqueous layer (or the filtered solid) with diethyl ether to remove non-acidic organic impurities.

-

Cool the aqueous solution in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4, causing the pure boronic acid to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization

The final compound should be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the para-substituted pattern (two doublets). Methylene quartet and methyl triplet for the ethyl group. A broad singlet for the B(OH)₂ protons and another for the NH proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the two carbons of the ethyl group. The carbon attached to boron will have a characteristic chemical shift. |

| ¹¹B NMR | A single broad peak typically in the range of 25-30 ppm for the sp² hybridized trigonal planar boron atom.[10][11] |

| Mass Spec (ESI) | Calculation of the exact mass should confirm the molecular formula C₈H₁₂BNO₄S. Expected [M-H]⁻ or [M+H]⁺ peak. |

| HPLC | Assessment of purity, typically >95% for use in subsequent reactions. |

Safety and Handling

-

Ethanesulfonyl Chloride: Corrosive and moisture-sensitive.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts with water to release HCl gas.

-

Organometallic Reagents: Palladium catalysts should be handled with care. If using organolithium reagents (for an alternative borylation route not detailed here), strict anhydrous and inert atmosphere techniques are required.

-

Chlorosulfonic Acid: While not used in the primary routes described, it is a common reagent in sulfonamide synthesis and is extremely corrosive and reacts violently with water.[12] Exercise extreme caution if considering alternative syntheses involving it.

Conclusion

The synthesis of this compound can be reliably achieved through two strategic pathways. The direct sulfonylation of 4-aminophenylboronic acid pinacol ester (Pathway B) offers a more convergent and efficient route, while the late-stage Miyaura borylation of a pre-formed sulfonamide (Pathway A) provides a robust alternative, particularly for larger-scale synthesis where precursor stability is paramount. The choice of pathway will depend on starting material availability, scale, and the specific requirements of the research program. By following the detailed protocols and purification strategies outlined in this guide, researchers and drug development professionals can confidently produce this high-value chemical intermediate for application in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.docking.org [files.docking.org]

- 6. Ethanesulfonyl chloride | 594-44-5 | FE138684 | Biosynth [biosynth.com]

- 7. nbinno.com [nbinno.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Analytical Profiling of (4-(Ethylsulfonamido)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of (4-(Ethylsulfonamido)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth, field-proven insights into the experimental nuances and theoretical underpinnings of its characterization. The methodologies and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Physicochemical Properties

This compound, with the CAS Number 1072945-62-0, possesses a unique molecular architecture combining a phenylboronic acid moiety with an ethylsulfonamide group. This structure imparts specific chemical reactivity and physical properties that are crucial for its applications.

Molecular Formula: C₈H₁₂BNO₄S

Molecular Weight: 229.06 g/mol

The boronic acid group is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, while the sulfonamide moiety can engage in hydrogen bonding and other non-covalent interactions, influencing solubility and binding to biological targets.

Diagram of the Molecular Structure of this compound

An In-depth Technical Guide to (4-(Ethylsulfonamido)phenyl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (4-(Ethylsulfonamido)phenyl)boronic acid. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into its handling, characterization, and application, particularly as a building block in the synthesis of novel therapeutics.

Introduction: The Significance of Sulfonamido-Functionalized Arylboronic Acids

This compound belongs to the versatile class of arylboronic acids, which are pivotal reagents in modern organic chemistry. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The incorporation of a sulfonamide moiety into the arylboronic acid structure is of particular interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting antibacterial, diuretic, and hypoglycemic properties, among others. The presence of the sulfonamide group can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its reactivity and pharmacokinetic profile.[2]

This guide will delve into the specific characteristics of this compound, providing a foundation for its effective use in research and development.

Chemical Structure and Identification

The structure of this compound features a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an ethylsulfonamido group (-NHSO₂CH₂CH₃).

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1072945-62-0[3][][5] |

| Molecular Formula | C₈H₁₂BNO₄S[3][][6] |

| Molecular Weight | 229.06 g/mol [6] |

| IUPAC Name | [4-(Ethylsulfonamido)phenyl]boronic acid |

| Synonyms | 4-(Ethylsulfonylamino)phenylboronic acid |

| InChI Key | DFGZKFSYJUXPOK-UHFFFAOYSA-N[] |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this compound is limited, information from suppliers and analogous compounds provides valuable insights.

Table 2: Physical Properties of this compound and Related Compounds

| Property | Value | Notes and References |

| Appearance | Crystalline powder.[3] | As described by chemical suppliers. |

| Melting Point | Data not available | For the analogous 4-(methanesulfonyl)phenylboronic acid, the melting point is reported as 289-293 °C.[7] The melting point of 4-ethylphenylboronic acid is 150-155 °C.[8] |

| Solubility | Data not available | Arylboronic acids generally exhibit low solubility in water and hydrocarbons, and higher solubility in polar organic solvents such as ethers and ketones.[9][10] The presence of the sulfonamide group may influence its solubility profile. |

| pKa | Estimated to be around 7.4 | This estimation is based on the experimentally determined pKa of the structurally similar 4-(N-allylsulfamoyl)-phenylboronic acid, which is 7.4.[11] The electron-withdrawing nature of the sulfonamide group is known to lower the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid (pKa ≈ 8.8).[11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the boronic acid group and influenced by the electronic effects of the ethylsulfonamido substituent.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the ethylsulfonamido group can impact the transmetalation step. While electron-rich boronic acids generally react faster, the specific conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields with electron-deficient partners.

Stability and Protodeboronation

A common side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] The stability of this compound is influenced by pH and the electronic nature of the sulfonamide substituent.

-

Acid- and Base-Catalyzed Protodeboronation: Arylboronic acids can undergo protodeboronation under both acidic and basic conditions.[13][14]

-

Influence of Electron-Withdrawing Groups: Arylboronic acids with electron-withdrawing substituents, such as the ethylsulfonamido group, can be susceptible to protodeboronation, particularly under basic conditions.[14] However, some studies suggest that strong electron-withdrawing groups can slow down acid-promoted protodeboronation.[15] Careful control of reaction pH is therefore critical to minimize this undesired side reaction.

It is advisable to store this compound in a cool, dry place and to use it in reactions with minimal delay after exposure to basic aqueous conditions.

Spectroscopic Properties

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features | Reference for Analogy |

| ¹H NMR | - Aromatic protons in the region of 7.0-8.0 ppm, likely showing an AA'BB' splitting pattern. - A broad singlet for the B(OH)₂ protons. - A singlet for the NH proton. - A quartet for the CH₂ group of the ethyl moiety. - A triplet for the CH₃ group of the ethyl moiety. | [16][17] |

| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - The carbon attached to the boron atom (ipso-carbon) will have a characteristic chemical shift. - Aliphatic carbons for the ethyl group. | [18][19] |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - N-H stretching vibration. - Asymmetric and symmetric S=O stretching bands for the sulfonamide group around 1350 and 1160 cm⁻¹, respectively. - B-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. | [20][21] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of water, the ethyl group, and the boronic acid moiety. | [22] |

Experimental Protocols

The following section outlines general, yet detailed, experimental procedures that can be adapted for the synthesis and characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound could involve the Miyaura borylation of a suitable precursor, such as N-(4-bromophenyl)ethanesulfonamide.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromophenyl)ethanesulfonamide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base like potassium acetate (KOAc).

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the Boronate Ester: Purify the crude product by column chromatography on silica gel to obtain the pinacol boronate ester intermediate.

-

Hydrolysis: Dissolve the purified boronate ester in a suitable solvent system (e.g., acetone/water) and treat with an acid (e.g., HCl) to hydrolyze the ester to the desired boronic acid.

-

Isolation of the Final Product: Isolate the product by filtration or extraction, followed by washing and drying to yield this compound.

Characterization Methods

Melting Point Determination:

-

Place a small amount of the dried crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in Suzuki-Miyaura coupling allows for the straightforward introduction of the ethylsulfonamido-phenyl motif into a wide range of molecular scaffolds. This is particularly relevant in the development of enzyme inhibitors, receptor antagonists, and other biologically active compounds where the sulfonamide group can participate in key binding interactions with the biological target. The boronic acid functionality itself can also be a key pharmacophoric element, as seen in several FDA-approved drugs.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care.

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[23]

-

Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a specialized reagent with significant potential in organic synthesis and medicinal chemistry. While specific experimental data on its physical properties are not extensively documented, a comprehensive understanding of its characteristics can be derived from the properties of analogous compounds and a fundamental knowledge of arylboronic acid chemistry. This guide provides a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 5. eMolecules 4-(Ethylsulfonamido)phenylboronic acid | 1072945-62-0 | 1G | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 8. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 16. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 17. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 18. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. echemi.com [echemi.com]

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

An In-Depth Technical Guide to (4-(Ethylsulfonamido)phenyl)boronic acid for Advanced Research

Abstract

This compound is a specialized organic compound that merges the versatile reactivity of a boronic acid with the influential physicochemical properties of an ethylsulfonamide group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. As a bifunctional molecule, it is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the sulfonamide moiety offers opportunities for modulating solubility, acidity, and intermolecular interactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its significant applications in drug discovery, and representative experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their stability, low toxicity, and remarkable utility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical intermediates.[1][3] The discovery of Bortezomib, a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for cancer therapy, catalyzed a surge of interest in incorporating the boronic acid moiety into therapeutic agents.[1]

This compound (IUPAC Name: [4-(ethylsulfonylamino)phenyl]boronic acid) belongs to a sophisticated class of phenylboronic acids functionalized with an electron-withdrawing group.[] The presence of the ethylsulfonamide group at the para-position significantly influences the electronic properties of the boronic acid. This substitution can lower the pKa of the boronic acid, enhancing its ability to form stable boronate esters with diols at physiological pH—a critical feature for applications in boronate affinity chromatography and for designing enzyme inhibitors that target cis-diol-containing molecules.[5]

Physicochemical and Structural Characteristics

The compound typically presents as a crystalline powder and possesses the key structural features detailed below.[6] Understanding these properties is fundamental to its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1072945-62-0 | [6][7][8] |

| Molecular Formula | C8H12BNO4S | [][6][7] |

| Molecular Weight | 229.06 g/mol | [7][9] |

| IUPAC Name | [4-(ethylsulfonylamino)phenyl]boronic acid | [] |

| Appearance | Crystalline Powder | [6] |

| Purity | Typically ≥97% | [6][8] |

| Storage | Room temperature, in a well-sealed container | [6] |

Chemical Structure

The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)2] and an ethylsulfonamido group [-NHSO2CH2CH3].

Caption: Structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of functionalized arylboronic acids typically involves the borylation of an appropriately substituted aryl halide or triflate. A common and effective method is the palladium-catalyzed cross-coupling reaction of a diboron reagent with an aryl halide (the Miyaura borylation) or the lithiation of an aryl halide followed by quenching with a trialkyl borate.[3][10]

A Plausible Synthetic Pathway

A logical and industrially scalable route to synthesize this compound starts from 4-bromoaniline.

-

Sulfonylation: 4-bromoaniline is reacted with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-(4-bromophenyl)ethanesulfonamide. The base is crucial for scavenging the HCl byproduct.

-

Borylation: The resulting aryl bromide is then converted to the boronic acid. A robust method involves a palladium-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron (B2pin2). This reaction requires a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an aprotic solvent.

-

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.

Caption: Plausible synthetic workflow for the target compound.

Applications in Research and Drug Development

The dual functionality of this molecule provides a platform for diverse applications, primarily centered around its use as a building block in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between aryl groups. Researchers can couple this boronic acid with various aryl or vinyl halides/triflates to synthesize complex biaryl or styrenyl structures, which are common scaffolds in many pharmaceuticals. The ethylsulfonamide group can serve as a key pharmacophoric element, providing hydrogen bond donor and acceptor sites, or it can be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of the final molecule.

Boronate Affinity Chromatography

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols is the basis for boronate affinity chromatography. The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing it to bind to diols (like those found in sugars, glycoproteins, and RNA) at or near neutral pH.[5] This makes this compound a candidate for derivatizing chromatography media to selectively capture and purify biomolecules.

Enzyme Inhibition and Chemical Biology

Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a stable, tetrahedral complex with the catalytic serine residue, mimicking the transition state of peptide hydrolysis. The sulfonamide moiety can form additional hydrogen bonds within the enzyme's active site, potentially increasing binding affinity and selectivity. This makes the molecule an interesting starting point for designing targeted enzyme inhibitors.

Caption: Boronic acid interaction with a serine protease active site.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for using this compound as a coupling partner.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%)

-

Base (e.g., K2CO3, 2.0 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the solvent mixture via syringe, followed by the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. While specific toxicity data is limited, related boronic acids and sulfonamides warrant the following precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Hazards: Based on similar compounds, potential hazards may include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[11]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for advanced applications. The interplay between the reactive boronic acid and the modulating ethylsulfonamide group provides chemists with a powerful tool for constructing complex molecules with tailored properties. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling and its potential in developing affinity media and targeted enzyme inhibitors underscore its importance in modern chemical and pharmaceutical research. As the demand for novel therapeutics and materials continues to grow, the application of such sophisticated, functionalized reagents is set to expand.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Ethylsulfonamido)phenylboronic acid, CasNo.1072945-62-0 BOC Sciences United States [bocscichem.lookchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1072945-62-0 Cas No. | 4-(Ethylsulfonamido)phenylboronic acid | Apollo [store.apolloscientific.co.uk]

- 9. 4-(ethylsulfonamido)phenylboronic acid,(CAS# 1072945-62-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [4-(Methanesulfonamidomethyl)phenyl]boronic acid | C8H12BNO4S | CID 22309452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of sulfonamido phenylboronic acids

An In-depth Technical Guide to the Discovery and History of Sulfonamido Phenylboronic Acids

Abstract

The convergence of two distinct and historically significant pharmacophores—the boronic acid and the sulfonamide—has given rise to a versatile class of molecules with profound implications for drug discovery and biotechnology. Sulfonamido phenylboronic acids have emerged as potent, targeted inhibitors of serine proteases and as highly effective ligands in affinity chromatography. This guide traces the historical trajectory of their discovery, delves into the fundamental chemical principles governing their function, and elucidates the structure-based design strategies that unlocked their potential. We will explore their mechanism of action as transition-state analogues, detail key applications in combating antibiotic resistance, and provide validated synthetic protocols for their preparation. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this important chemical class.

Part 1: Foundational Moieties - A Tale of Two Pharmacophores

The story of sulfonamido phenylboronic acids begins with its two constituent parts, each with a rich history in science.

1.1 The Phenylboronic Acid: A Versatile Synthetic Building Block

Phenylboronic acid, PhB(OH)₂, is a planar compound characterized by an sp²-hybridized boron atom with an empty p-orbital, making it a mild Lewis acid.[1] While commonly known in modern medicinal chemistry as a crucial reagent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its utility extends far beyond carbon-carbon bond formation.[2] For decades, the ability of the boronic acid group to interact with nucleophiles, particularly the hydroxyl group of serine residues, has made it an intriguing candidate for enzyme inhibition.[3]

1.2 The Sulfonamide: A Pillar of Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂-) is a cornerstone of modern therapeutics. Its journey began in the 1930s with the discovery that the dye Prontosil was metabolized in the body to its active antibacterial form, sulfanilamide.[4] This breakthrough ushered in the era of "sulfa drugs," the first class of systemic antibacterial agents.[4] The sulfonamide moiety is a bioisostere of carboxylic acids and is valued for its chemical stability and ability to participate in strong hydrogen bonding interactions, making it a privileged structure in drug design.[5][6]

The strategic fusion of these two moieties created a class of compounds with enhanced and tunable properties, leading to significant advancements in both enzyme inhibition and bioseparations.

Part 2: The Genesis of Boronic Acids as Serine Protease Inhibitors

The journey towards potent sulfonamido phenylboronic acid inhibitors began with early investigations into simpler boronic acids.

2.1 Early Discoveries and the Transition-State Analogue Concept

Approximately two decades ago, researchers identified that boric acid and simple arylboronic acids like phenylboronic acid were weak inhibitors of serine proteases, including class A β-lactamases.[3] These enzymes, which include crucial bacterial defense enzymes (β-lactamases) and key players in human physiology (e.g., chymotrypsin, thrombin), all feature a critical serine residue in their active site.[7][8]

The mechanism of inhibition is rooted in the boronic acid's ability to act as a transition-state analogue . During substrate hydrolysis, the catalytic serine's hydroxyl group attacks the carbonyl carbon of the substrate (e.g., the β-lactam ring in penicillin), forming a transient, high-energy tetrahedral intermediate.[9][10] The trigonal planar, sp²-hybridized boron atom of a boronic acid is perfectly poised to accept the nucleophilic attack from the catalytic serine. This forms a stable, reversible covalent adduct where the boron atom adopts a tetrahedral, sp³-hybridized geometry, thus mimicking the fleeting transition state.[9][11][12] This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrate.

2.2 Visualizing the Mechanism of Serine Protease Inhibition

The interaction between a boronic acid inhibitor and a serine protease active site can be visualized as a two-step process: initial binding followed by covalent bond formation.

Caption: Mechanism of boronic acid inhibition of serine proteases.

Part 3: The Sulfonamide Introduction: A Paradigm Shift in Inhibitor Design

While early phenylboronic acids showed promise, they lacked the potency required for therapeutic applications. The breakthrough came from replacing the well-established carboxamide moiety, found in penicillin and cephalosporin substrates, with a sulfonamide group.[10][13] This seemingly modest substitution led to a dramatic and unexpected shift in the structure-activity relationship (SAR).

3.1 Rationale and Unexpected Discoveries

The initial impetus for this chemical modification was the merging of two distinct series of β-lactamase inhibitors.[10][13] Scientists hypothesized that the sulfonamide group, with its different geometry and electronic properties, could alter the binding profile within the enzyme's active site.

The results were striking. For smaller inhibitor scaffolds, the sulfonamide analogues were significantly more potent than their carboxamide counterparts. Conversely, for larger, more elaborate scaffolds, the sulfonamide proved detrimental to activity.[10][13] This inverted SAR suggested a fundamental change in how the inhibitors were interacting with the target enzyme.

3.2 A Structural Explanation for the SAR Shift

X-ray crystallography studies of these inhibitors in complex with AmpC β-lactamase provided the answer. The tetrahedral geometry of a sulfonamide group is fundamentally different from the planar geometry of a carboxamide. This geometric and electronic distinction forces the sulfonamide inhibitor into a different binding orientation within the active site.[10]

-

Carboxamide Interaction: The carboxamide oxygen of traditional inhibitors often forms a key hydrogen bond with the backbone nitrogen of residues like Asn152 in AmpC.[10]

-

Sulfonamide Interaction: The sulfonamide group, due to its altered geometry, forges a new network of interactions. For instance, a sulfonamide oxygen can interact with ordered water molecules and conserved tyrosine residues, while the sulfonamide nitrogen can engage in dipole-quadrupole interactions with other residues.[11]

This altered binding mode explains the inverted SAR. Smaller sulfonamide inhibitors could adopt an optimal conformation that maximized these new, favorable interactions. Larger inhibitors, however, experienced steric clashes or were forced into suboptimal geometries, weakening their binding affinity.[10]

3.3 Quantitative Comparison: Sulfonamide vs. Carboxamide Analogs

The dramatic impact of the sulfonamide-for-carboxamide substitution is best illustrated by comparing the inhibition constants (Kᵢ) for analogous pairs against AmpC β-lactamase.

| Inhibitor Scaffold | R₁ Group | Linker | Kᵢ (nM) | Fold Change (Sulfonamide vs. Carboxamide) | Reference |

| Analog Pair 1 | Methyl | Carboxamide | 18,500 | - | [10] |

| Methyl | Sulfonamide | 789 | 23.4x Improvement | [10] | |

| Analog Pair 2 | Phenylacetyl | Carboxamide | 570 | - | [10] |

| Phenylacetyl | Sulfonamide | 70 | 8.1x Improvement | [10] | |

| Analog Pair 3 | 2-Naphthylacetyl | Carboxamide | 30 | - | [10] |

| 2-Naphthylacetyl | Sulfonamide | 600 | 20x Weaker | [10] |

Table 1: Comparison of inhibition constants (Kᵢ) for carboxamide and sulfonamide boronic acid analogs against AmpC β-lactamase. Note the significant improvement for smaller R₁ groups and the decrease in potency for the larger naphthyl group.

Part 4: Key Applications and Case Studies

The unique properties of sulfonamido phenylboronic acids have been exploited in two primary fields: therapeutic enzyme inhibition and advanced biochemical separation.

4.1 Case Study: Reversing Antibiotic Resistance with AmpC β-Lactamase Inhibitors

The Challenge: The expression of β-lactamase enzymes is a primary mechanism of bacterial resistance to antibiotics like penicillins and cephalosporins.[10] Class C β-lactamases, such as AmpC, are particularly problematic as they are not inhibited by clinically used inhibitors like clavulanic acid and can hydrolyze even "β-lactamase resistant" antibiotics.[11] This creates a pressing need for novel, non-β-lactam-based inhibitors.

The Solution: Using structure-based design, researchers developed sulfonamido phenylboronic acids as potent and specific inhibitors of AmpC. By analyzing the crystal structure of the enzyme, modifications were made to the inhibitor to improve affinity and pharmacokinetic properties.[11] The sulfonamide moiety proved critical in establishing unique interactions within the active site, leading to inhibitors with Kᵢ values in the low nanomolar range.[10]

The Impact: When co-administered with a β-lactam antibiotic like ceftazidime, these inhibitors protect the antibiotic from degradation by the β-lactamase. This restores the antibiotic's efficacy against resistant bacterial strains, lowering the minimum inhibitory concentrations (MIC) by up to 32-fold in cell culture experiments.[3][10][13] This work provides a validated path toward developing therapeutic agents to treat infections caused by β-lactam-resistant bacteria.[14]

4.2 Case Study: Advancing Boronate Affinity Chromatography

The Principle: Boronate affinity chromatography is a technique used to separate and purify molecules containing cis-diol functionalities, such as carbohydrates, glycoproteins, and catecholamines.[15] The separation is based on the pH-dependent, reversible formation of a cyclic ester between the boronate group and the cis-diol.

The Innovation: Standard phenylboronic acid has a pKa of approximately 8.8, meaning that efficient binding of diols requires alkaline conditions (pH > 8.5).[1][15] Such high pH can be detrimental to sensitive biomolecules. The introduction of a strongly electron-withdrawing sulfonamide group onto the phenyl ring substantially lowers the boronic acid's pKa.

The Benefit: Sulfonamido phenylboronic acids exhibit pKa values in the range of 7.1 to 7.4.[15] When these ligands are immobilized on a solid support (like silica), they create an affinity chromatography matrix that can efficiently bind and separate cis-diol-containing compounds at or near physiological pH (e.g., pH 5.5-7.0).[15] This allows for the gentle purification of oxidation-sensitive analytes like L-DOPA and catecholamines under much milder conditions, preserving their integrity.[15]

Part 5: Synthetic Methodologies and Protocols

The synthesis of sulfonamido phenylboronic acids is achievable through robust and well-documented chemical routes. The most common approach involves the sulfonylation of an appropriate amino-boronate ester intermediate.

5.1 General Synthetic Workflow

The workflow typically begins with a protected boronic acid, such as a pinacol ester, which is then functionalized to introduce an amine, followed by reaction with a sulfonyl chloride.

Caption: General synthetic workflow for sulfonamidoboronic acids.

5.2 Example Protocol: Synthesis of N-(Phenylmethyl)sulfonamidomethaneboronic Acid

This protocol is adapted from established literature procedures for the synthesis of sulfonamidomethaneboronic acids, which are potent AmpC inhibitors.[10]

Materials:

-

Chloromethylboronic acid pinacol ester

-

Lithium bis(trimethylsilyl)amide (LiN(TMS)₂)

-

Methanol (MeOH)

-

Phenylmethanesulfonyl chloride

-

Appropriate solvents (e.g., THF, Diethyl Ether)

-

Reagents for workup and purification (e.g., HCl, NaHCO₃, MgSO₄, silica gel)

Procedure:

-

Generation of the Amino Intermediate: Dissolve chloromethylboronic acid pinacol ester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.

-

Add a solution of LiN(TMS)₂ (1.0 M in THF, 1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. This step generates the key aminomethylboronate intermediate in situ.

-

In Situ Deprotection and Sulfonylation: Add anhydrous methanol (1.1 eq) to the reaction mixture to deprotect the silylamine. Allow the mixture to warm slightly.

-

Add a solution of phenylmethanesulfonyl chloride (1.0 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight. Causality: The in situ generated amine is nucleophilic and reacts with the electrophilic sulfonyl chloride to form the N-S bond.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (the pinacol ester) via flash column chromatography on silica gel.

-

Deprotection to Free Boronic Acid: The final conversion of the pinacol ester to the free boronic acid can be achieved via transesterification with phenylboronic acid in a biphasic acetonitrile/water system or by careful hydrolysis. Self-Validation: Successful synthesis is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.

Critical Consideration - Protodeboronation: A potential side reaction during synthesis is the loss of the boronic acid moiety (protodeboronation), which can be promoted by strong bases or certain reaction conditions. Careful control of stoichiometry and temperature is crucial to minimize this pathway.[10]

Part 6: Conclusion and Future Outlook

The discovery and development of sulfonamido phenylboronic acids represent a triumph of rational, structure-based design. By merging two classic pharmacophores, scientists created a class of molecules with tunable properties and remarkable efficacy. The journey from observing weak inhibition by simple phenylboronic acids to achieving nanomolar potency through the strategic incorporation of a sulfonamide group highlights the power of understanding detailed molecular interactions.

These compounds have already demonstrated significant potential as tools to combat antibiotic resistance and as novel ligands for bioseparations at physiological pH.[10][15] The future for this chemical class is bright, with several promising avenues for exploration:

-

Targeting Other Serine Proteases: The principles learned from inhibiting β-lactamases can be applied to other serine proteases implicated in diseases ranging from malaria to cancer.[7][16][17]

-

Improving Pharmacokinetics: Further chemical modification can optimize the drug-like properties (solubility, membrane permeability, metabolic stability) of these inhibitors to advance them from laboratory tools to clinical candidates.[11]

-

Development of Novel Sensors: The pH-dependent diol-binding properties of sulfonamido phenylboronic acids make them excellent candidates for the development of sensors for sugars and other biologically important diols.[15]

As synthetic methodologies become more refined and our understanding of complex biological systems deepens, sulfonamido phenylboronic acids are poised to remain a valuable and impactful scaffold in the fields of medicinal chemistry, chemical biology, and beyond.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. openaccesspub.org [openaccesspub.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Studies of (4-(Ethylsulfonamido)phenyl)boronic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Ethylsulfonamido)phenyl)boronic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. Its structure, featuring a phenylboronic acid moiety linked to an ethylsulfonamide group, suggests a potential for diverse biological activities. Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a characteristic that makes them valuable as inhibitors for a range of enzymes, including serine proteases and β-lactamases.[1][2][3] The sulfonamide group, a well-established pharmacophore, further enhances the potential of this molecule as a drug candidate.

This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to study this compound. As a Senior Application Scientist, the focus will be on not just the methodologies but the rationale behind their application, ensuring a blend of technical accuracy and practical insight. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a roadmap for the computational investigation of this promising molecule.

Molecular Profile of this compound

| Property | Value | Source |

| CAS Number | 1072945-62-0 | [4][5][6] |

| Molecular Formula | C8H12BNO4S | [4][5] |

| Molecular Weight | 229.0612 g/mol | [5] |

| IUPAC Name | [4-(ethylsulfonylamino)phenyl]boronic acid | [] |

| Appearance | Crystalline powder | [4] |

Part 1: Structural and Electronic Properties - A Quantum Mechanical Approach

A fundamental understanding of the structural and electronic properties of this compound is paramount for predicting its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a powerful computational method for this purpose, offering a good balance between accuracy and computational cost.[8][9]

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

Protocol 1: Geometry Optimization using DFT

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for organic molecules.[8][9]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) is recommended to accurately describe the electronic structure.[8][9]

-

Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed, with water as the solvent.[9]

-

Output Analysis: The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

Causality behind Experimental Choices: The choice of the B3LYP functional and a split-valence basis set with polarization and diffuse functions provides a robust framework for capturing the electronic and structural nuances of the molecule, including the geometry around the boron atom and the sulfonamide group. The inclusion of a solvation model is critical as it accounts for the influence of the aqueous environment on the molecular conformation and properties.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These parameters can be calculated from the optimized geometry using DFT.[10]

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions with other molecules, including biological targets.

Protocol 2: MEP Calculation

-

Input: The optimized molecular geometry from Protocol 1.

-

Software: Gaussian, ORCA, or similar.

-

Method: The MEP is calculated at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for geometry optimization.

-

Visualization: The MEP is typically mapped onto the electron density surface of the molecule, with a color code representing the electrostatic potential (e.g., red for negative potential, blue for positive potential).

Expertise & Experience: The MEP map provides a visual hypothesis for how the molecule might orient itself within a binding pocket. For instance, the negative potential around the oxygen atoms of the boronic acid and sulfonamide groups would likely interact with positively charged residues or hydrogen bond donors in a protein.

Part 2: Interaction with Biological Targets - A Molecular Modeling Approach

The primary interest in this compound lies in its potential as a therapeutic agent. Molecular modeling techniques are indispensable for predicting and understanding its interactions with biological macromolecules.

Molecular Docking: Predicting Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][11][12]

Protocol 3: Molecular Docking

-

Target Selection: Identify a relevant biological target. For boronic acids, β-lactamases and proteasomes are common targets.[1][2][11]

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

-

Docking Software: Utilize software such as AutoDock, Glide, or GOLD.

-

Covalent Docking: Given the known mechanism of boronic acids, covalent docking should be considered, where a covalent bond is formed between the boron atom and a key residue in the active site (e.g., a serine residue in serine proteases).[1][3]

-

Analysis of Results: Analyze the predicted binding poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Trustworthiness: The reliability of docking results is enhanced by cross-validating with known inhibitor-protein complexes and by considering the flexibility of both the ligand and the receptor.

Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Interactions

While docking provides a static picture of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[13][14][15]

Protocol 4: Molecular Dynamics Simulation

-

System Setup: Start with the best-docked pose from Protocol 3. Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Force Field: Choose a suitable force field for proteins (e.g., AMBER, CHARMM) and generate parameters for the ligand.[13][15]

-

Simulation Software: GROMACS, NAMD, or AMBER are commonly used packages.[15]

-

Simulation Steps:

-

Minimization: Energy minimize the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamics of the complex.

-

-

Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed interaction analysis (e.g., hydrogen bond occupancy).

Authoritative Grounding: The choice of force field is critical for the accuracy of MD simulations. It is essential to use a well-validated force field and to carefully parameterize the non-standard residue (the ligand).

Conclusion

The theoretical investigation of this compound, through a combination of quantum mechanics and molecular modeling, provides a powerful and cost-effective approach to elucidating its potential as a therapeutic agent. This guide has outlined a systematic workflow, from understanding the fundamental properties of the molecule to predicting its dynamic interactions with biological targets. By following these protocols and understanding the rationale behind them, researchers can gain valuable insights that can guide the design and development of novel drugs. The integration of these computational methods into the drug discovery pipeline is no longer just an accessory but a cornerstone of modern pharmaceutical research.

References

- 1. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1072945-62-0 Cas No. | 4-(Ethylsulfonamido)phenylboronic acid | Apollo [store.apolloscientific.co.uk]

- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 15. Molecular dynamics simulations of nucleic acid-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of (4-(Ethylsulfonamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Ethylsulfonamido)phenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of precision. The sulfonamide group can impart desirable physicochemical properties to the final molecule, such as improved solubility and the potential for specific interactions with biological targets.

Given its critical role in drug discovery and development, ensuring the purity of this compound is paramount. Impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical strategies and methodologies for the robust purity assessment of this important compound. We will delve into the potential impurities, analytical techniques for their detection and quantification, and the underlying scientific principles that guide these experimental choices.

Understanding the Impurity Profile

A thorough understanding of the potential impurities in this compound is the foundation of a robust purity analysis strategy. These impurities can be broadly categorized based on their origin, as outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[1]

Potential Impurities in this compound

| Impurity Category | Potential Specific Impurities | Likely Origin |

| Starting Materials | 4-Bromobenzenesulfonyl chloride, Ethylamine | Incomplete reaction or carryover from the synthesis of the sulfonamide precursor. |

| 4-Bromo-N-ethylbenzenesulfonamide | Unreacted starting material for the borylation step. | |

| Reagents & Catalysts | Trialkyl borates (e.g., triisopropyl borate), n-Butyllithium, Palladium catalysts | Residuals from the borylation and any subsequent cross-coupling reactions. |

| By-products | Boroxines (cyclic anhydrides), Di- and tri-substituted boronic acids, Homocoupling products of the starting bromide | Dehydration of the boronic acid, over-reaction during borylation, or side reactions. |

| Degradation Products | Hydrolytic, oxidative, and photolytic degradants | Exposure to harsh conditions during synthesis, purification, or storage. |

The Synthetic Pathway: A Source of Potential Impurities

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of the Sulfonamide Precursor

The synthesis would likely begin with the reaction of 4-bromobenzenesulfonyl chloride with ethylamine in the presence of a base like triethylamine to form N-ethyl-4-bromobenzenesulfonamide.

Dot Diagram of the Synthesis of the Sulfonamide Precursor

Caption: Synthesis of the sulfonamide precursor.

Step 2: Borylation to Form the Final Product

The resulting N-ethyl-4-bromobenzenesulfonamide would then undergo a lithium-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis to yield this compound.

Dot Diagram of the Borylation Step

Caption: Borylation to form the final product.

This synthetic route highlights several potential sources of impurities, including unreacted starting materials from both steps, reagents, and by-products from incomplete or side reactions.

Comprehensive Analytical Strategy

A multi-faceted analytical approach is necessary to fully characterize the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques, along with a method for determining water content.

Dot Diagram of the Overall Analytical Workflow

Caption: Overall analytical workflow.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection is the workhorse for determining the assay (purity) and profiling the impurities of this compound.[3] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification and quantification of unknown impurities.[4][5][6]

HPLC-UV/PDA Method Development

A stability-indicating HPLC method must be able to separate the main component from all potential impurities and degradation products.[4][7][8][9][10] Based on the analysis of similar sulfonated and boronic acid-containing compounds, a reverse-phase HPLC method is the most appropriate starting point.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic analytes like boronic acids. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | PDA at 254 nm | The aromatic nature of the molecule suggests strong UV absorbance. A PDA detector allows for the assessment of peak purity. |

| Column Temperature | 30 °C | Provides stable and reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume. |

Experimental Protocol: HPLC-UV/PDA Analysis

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution.

-

Data Acquisition: Acquire the chromatogram using the specified gradient and detection parameters.

-

Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurities relative to the main peak.

LC-MS/MS for Impurity Identification and Quantification

For the identification of unknown impurities and the sensitive quantification of known impurities, LC-MS/MS is the technique of choice.[11][12]

Proposed LC-MS/MS Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and ionizable compounds. Both positive and negative ion modes should be evaluated. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is ideal for targeted quantification (MRM), while Q-TOF provides high-resolution mass data for accurate mass determination and structural elucidation. |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification | Full scan provides an overview of all ions, while MRM offers high sensitivity and selectivity for specific impurities. |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare samples as described for HPLC-UV/PDA analysis.

-

Instrument Setup: Utilize the same LC conditions as the HPLC-UV/PDA method to ensure chromatographic consistency. Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for the target analyte and potential impurities.

-

Data Acquisition: Acquire data in both full scan and, if target impurities are known, MRM mode.

-

Data Analysis: Use the accurate mass data from the full scan to propose elemental compositions for unknown impurities. For known impurities, use the MRM data for sensitive and accurate quantification.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are essential for confirming the identity of this compound and for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. ¹H, ¹³C, and ¹¹B NMR are all valuable for the characterization of this compound.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | -CH₂CH₃ |

| ~3.1 | Quartet | 2H | -CH₂ CH₃ |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to the sulfonamido group |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the boronic acid group |

| ~9.8 | Singlet | 1H | -SO₂NH - |

| ~8.0 | Broad Singlet | 2H | -B(OH )₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~15 | -CH₂CH₃ |

| ~45 | -CH₂ CH₃ |

| ~120 | Aromatic CH ortho to the sulfonamido group |

| ~135 | Aromatic CH ortho to the boronic acid group |

| ~130 | Aromatic C attached to the boronic acid group |

| ~140 | Aromatic C attached to the sulfonamido group |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Assign the signals to the corresponding atoms in the molecule. Compare the spectra to reference spectra or predicted shifts to confirm the structure. Analyze for the presence of any unexpected signals that may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and its impurities, providing crucial information for structural confirmation.

Expected Mass Spectrometry Data:

| Ionization Mode | Expected Ion | m/z |

| ESI+ | [M+H]⁺ | 230.06 |

| ESI- | [M-H]⁻ | 228.05 |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-